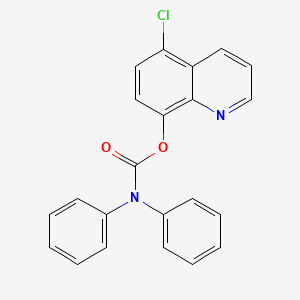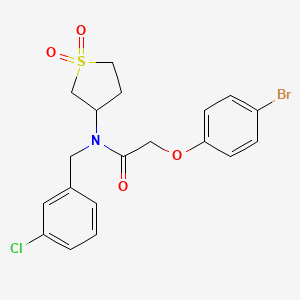![molecular formula C23H20FN3O3S2 B12136316 N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12136316.png)
N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorofenil)-2-{[3-(furan-2-ilmetil)-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida es un complejo compuesto orgánico que presenta una variedad de grupos funcionales, incluyendo un grupo fluorofenil, un anillo de furano y un núcleo de benzotieno pirimidina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(4-fluorofenil)-2-{[3-(furan-2-ilmetil)-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida normalmente implica síntesis orgánica de varios pasos. El proceso puede comenzar con la preparación del núcleo de benzotieno pirimidina, seguido de la introducción del grupo furan-2-ilmetil y, finalmente, la unión de los grupos fluorofenil y acetamida. Cada paso requiere condiciones de reacción específicas, como el uso de catalizadores, disolventes y temperaturas controladas.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto probablemente implicaría reactores por lotes de gran escala y procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción sería esencial para mantener la consistencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(4-fluorofenil)-2-{[3-(furan-2-ilmetil)-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede ser oxidado para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de átomos específicos dentro de la molécula.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica para reemplazar ciertos grupos por otros.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el pH, deben controlarse cuidadosamente para lograr los resultados deseados.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales, como grupos alquilo o arilo.
Aplicaciones Científicas De Investigación
Química
En química, N-(4-fluorofenil)-2-{[3-(furan-2-ilmetil)-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología
En la investigación biológica, este compuesto puede estudiarse por su potencial como molécula bioactiva. Sus interacciones con objetivos biológicos, como enzimas o receptores, pueden proporcionar información sobre su mecanismo de acción y posibles aplicaciones terapéuticas.
Medicina
En medicina, N-(4-fluorofenil)-2-{[3-(furan-2-ilmetil)-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida puede investigarse por su potencial como candidato a fármaco. Su capacidad para interactuar con objetivos moleculares específicos podría hacerlo útil en el tratamiento de diversas enfermedades.
Industria
En aplicaciones industriales, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades únicas. Sus características estructurales pueden impartir características deseables, como una mayor estabilidad o reactividad.
Mecanismo De Acción
El mecanismo de acción de N-(4-fluorofenil)-2-{[3-(furan-2-ilmetil)-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida implica su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas que juegan un papel en los procesos biológicos. La unión del compuesto a estos objetivos puede modular su actividad, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares a N-(4-fluorofenil)-2-{[3-(furan-2-ilmetil)-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida incluyen otros derivados de benzotieno pirimidina, compuestos que contienen furano y moléculas sustituidas con fluorofenil.
Singularidad
Lo que distingue a este compuesto es su combinación única de grupos funcionales y características estructurales. La presencia del anillo de furano, el grupo fluorofenil y el núcleo de benzotieno pirimidina en una sola molécula proporciona un conjunto distinto de propiedades químicas y biológicas que se pueden aprovechar para diversas aplicaciones.
Propiedades
Fórmula molecular |
C23H20FN3O3S2 |
|---|---|
Peso molecular |
469.6 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H20FN3O3S2/c24-14-7-9-15(10-8-14)25-19(28)13-31-23-26-21-20(17-5-1-2-6-18(17)32-21)22(29)27(23)12-16-4-3-11-30-16/h3-4,7-11H,1-2,5-6,12-13H2,(H,25,28) |
Clave InChI |
VTNRJQHRKOMMRL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CO4)SCC(=O)NC5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide](/img/structure/B12136239.png)
![N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136250.png)
![(5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12136255.png)
![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136269.png)

![N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B12136287.png)
![4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B12136288.png)

![N-(2,4-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12136301.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12136304.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12136308.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136320.png)

![ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate](/img/structure/B12136328.png)
